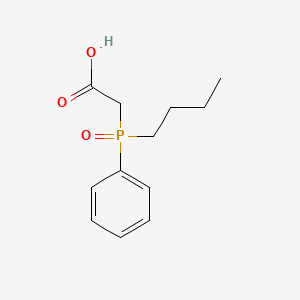
2-(Butyl(phenyl)phosphoryl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butyl(phenyl)phosphoryl)acetic acid is an organophosphorus compound that features a butyl group, a phenyl group, and a phosphoryl group attached to an acetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(phenyl)phosphoryl)acetic acid typically involves the reaction of butylphenylphosphine oxide with acetic acid derivatives. One common method is the reaction of butylphenylphosphine oxide with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production scale and the availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(Butyl(phenyl)phosphoryl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
2-(Butyl(phenyl)phosphoryl)acetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Butyl(phenyl)phosphoryl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The butyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Phenylacetic acid: Contains a phenyl group attached to an acetic acid backbone but lacks the phosphoryl group.
Butylphosphonic acid: Contains a butyl group and a phosphonic acid moiety but lacks the phenyl group.
Diphenylphosphine oxide: Contains two phenyl groups attached to a phosphoryl group but lacks the acetic acid moiety.
Uniqueness
2-(Butyl(phenyl)phosphoryl)acetic acid is unique due to the presence of both a butyl group and a phenyl group attached to a phosphoryl group, combined with an acetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
14655-62-0 |
|---|---|
分子式 |
C12H17O3P |
分子量 |
240.23 g/mol |
IUPAC 名称 |
2-[butyl(phenyl)phosphoryl]acetic acid |
InChI |
InChI=1S/C12H17O3P/c1-2-3-9-16(15,10-12(13)14)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) |
InChI 键 |
CGCYVTZFMYCPTI-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(=O)(CC(=O)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


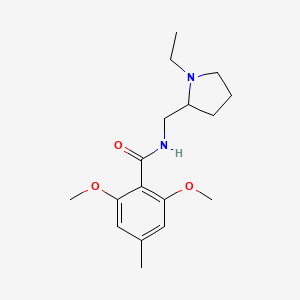
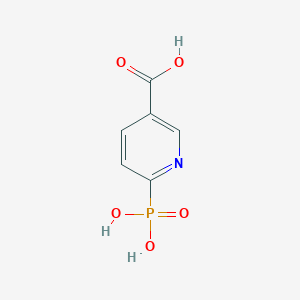

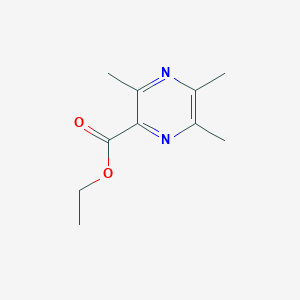
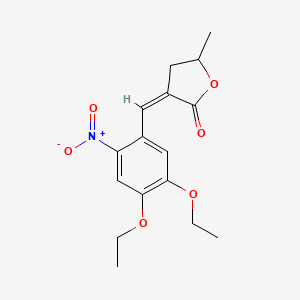
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)

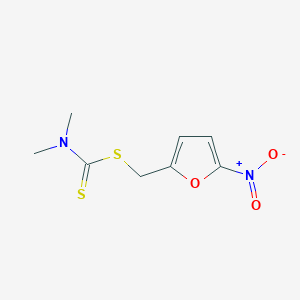
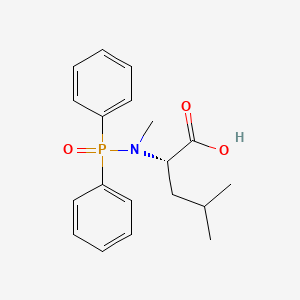
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
